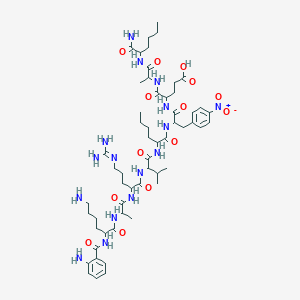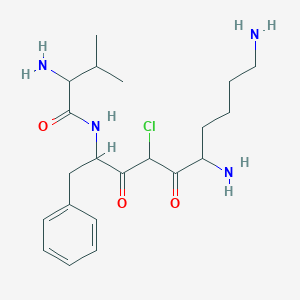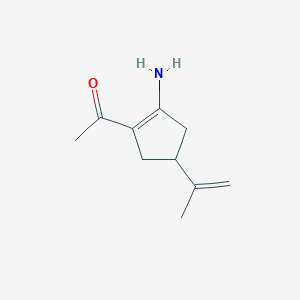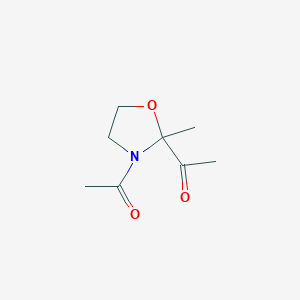
1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone, also known as AMOE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, such as medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cell proliferation and survival, such as DNA topoisomerase II and protein kinase B. Additionally, this compound may induce apoptosis by activating caspase-3 and caspase-9, which are involved in the cleavage of various proteins.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of glutathione, which is an important antioxidant. Additionally, this compound has been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone has several advantages for lab experiments. It is easy to synthesize, and the yield is generally high. Additionally, this compound has been found to exhibit significant biological activity at low concentrations, which makes it a cost-effective option for research. However, one limitation of using this compound in lab experiments is that it is relatively unstable and can degrade over time, which may affect the accuracy of the results.
Direcciones Futuras
There are several future directions for research on 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone. One potential area of focus is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Additionally, further studies on the mechanism of action of this compound may provide insights into its potential use in other areas, such as neurodegenerative diseases and autoimmune disorders. Furthermore, the synthesis of this compound derivatives with improved stability and biological activity may open up new avenues for research.
Métodos De Síntesis
The synthesis of 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone can be achieved through various methods, including the reaction of 3-amino-2-methyl-1,3-oxazolidine with acetic anhydride, followed by the addition of ethyl chloroformate. Another method involves the reaction of 3-amino-2-methyl-1,3-oxazolidine with acetyl chloride, followed by the addition of sodium hydride and ethyl chloroformate. The yield of this compound obtained from these methods is generally high, and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound's antitumor activity is believed to be attributed to its ability to induce apoptosis, inhibit cell proliferation, and disrupt the mitochondrial membrane potential.
In addition to its antitumor activity, this compound has also been found to exhibit antibacterial and antifungal properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains, including Candida albicans and Aspergillus niger.
Propiedades
Número CAS |
141916-15-6 |
|---|---|
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
1-(3-acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone |
InChI |
InChI=1S/C8H13NO3/c1-6(10)8(3)9(7(2)11)4-5-12-8/h4-5H2,1-3H3 |
Clave InChI |
VDHDTDBOUINLAC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(N(CCO1)C(=O)C)C |
SMILES canónico |
CC(=O)C1(N(CCO1)C(=O)C)C |
Sinónimos |
Oxazolidine, 2,3-diacetyl-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)

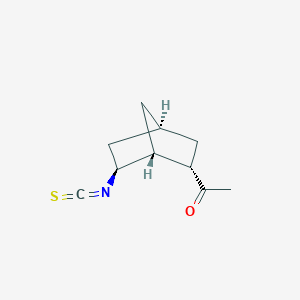
acetate](/img/structure/B115330.png)
![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B115332.png)
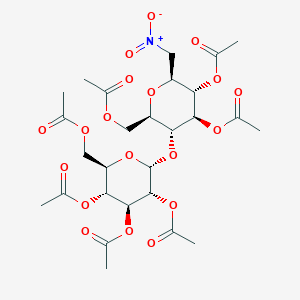


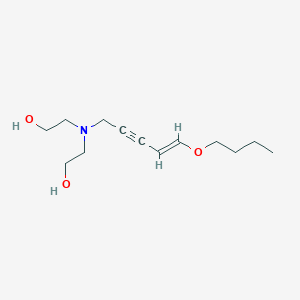
![[2-[(2-Methylpropan-2-yl)oxy]-1-(2-nitrophenyl)-2-oxoethyl] 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B115345.png)
